Product packaging for Ro 25-6981 hydrochloride(Cat. No.:CAS No. 919289-58-0)

Ro 25-6981 hydrochloride

Cat. No.: B1680675
CAS No.: 919289-58-0
M. Wt: 375.9 g/mol
InChI Key: MKTZWXWTQQOMSH-OTCZLQCGSA-N
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Description

Significance of N-Methyl-D-Aspartate Receptor Modulation in Neurological Research

N-methyl-D-aspartate receptors (NMDARs) are critical players in the central nervous system (CNS), primarily mediating excitatory neurotransmission. nih.gov These receptors are integral to vital brain functions, and their dysfunction is implicated in a wide array of neurological and psychiatric conditions. nih.govresearchgate.net The modulation of NMDARs is a significant area of neurological research because overactivation of these receptors can lead to excitotoxicity, a process that causes neuronal damage and death. nih.gov This pathological process is a common element in conditions such as ischemic brain damage from stroke, as well as neurodegenerative disorders like Parkinson's disease, Alzheimer's disease, and Huntington's disease. nih.govresearchgate.net

NMDARs are complex structures composed of different subunits, with the GluN1 subunit being essential and combined with one or more GluN2 subunits (GluN2A-D). The specific subunit composition dictates the receptor's functional properties and its role in both normal brain function and disease. Notably, research has highlighted the distinct roles of different GluN2 subunits. For instance, GluN2A-containing NMDARs are often associated with pro-survival signaling pathways, whereas GluN2B-containing NMDARs are frequently linked to pro-death signaling and excitotoxicity. nih.gov This distinction makes the selective targeting of the GluN2B subunit a promising therapeutic strategy for neurological disorders, aiming to mitigate neuronal damage while preserving essential physiological functions. nih.govrsc.org The development of subunit-selective NMDAR antagonists is therefore a key goal for researchers seeking to create more precise neuroprotective agents. researchgate.net

Overview of Ro 25-6981 as a Research Compound

Ro 25-6981 hydrochloride is a chemical compound extensively used in neuroscience research as a potent and selective antagonist of NMDARs that contain the GluN2B subunit. nih.govinvivochem.commedchemexpress.com Its high selectivity allows researchers to investigate the specific roles of GluN2B-containing receptors in various physiological and pathological processes within the brain. nih.govresearchgate.net

The quest for subunit-selective NMDAR antagonists began with compounds like ifenprodil (B1662929), which was the first potent GluN2B-selective antagonist identified. rsc.org While groundbreaking, the therapeutic utility of ifenprodil was limited by its activity at other receptors, such as serotonergic and adrenergic receptors, leading to potential side effects. rsc.org This spurred efforts to develop new antagonists with higher selectivity and potency for the GluN2B subunit.

Ro 25-6981 emerged from this research as a significantly more potent and selective compound than ifenprodil. nih.govresearchgate.net Developed by Hoffmann-La Roche, its characterization, first detailed in 1997, demonstrated its powerful and specific blocking action on NMDA receptors containing the NR2B (now GluN2B) subunit. nih.govhellobio.com This made Ro 25-6981 a valuable tool for dissecting the specific contributions of GluN2B-mediated neurotransmission in the brain. researchgate.net It is considered an activity-dependent blocker, meaning its inhibitory action is more pronounced when the receptor is active. nih.govrndsystems.com

The primary and most well-characterized target of Ro 25-6981 is the GluN2B subunit of the NMDA receptor. scbt.com It acts as a non-competitive antagonist and a negative allosteric modulator, binding to a site on the N-terminal domain of the GluN2B subunit. researchgate.nethellobio.com This action reduces the receptor's ion channel conductance without competing with the binding of the primary agonists, glutamate (B1630785) and glycine. researchgate.net

The defining feature of Ro 25-6981 is its remarkable selectivity for GluN2B-containing receptors over those containing the GluN2A subunit. nih.gov In vitro studies using cloned NMDA receptor subtypes expressed in Xenopus oocytes revealed a selectivity of over 5000-fold for GluN1/GluN2B receptors compared to GluN1/GluN2A receptors. nih.govhellobio.com This high degree of selectivity allows for precise pharmacological investigation of GluN2B-specific functions. Research has also shown that Ro 25-6981 can inhibit triheteromeric receptors containing both GluN2A and GluN2B subunits, albeit with reduced sensitivity compared to purely GluN2B-containing receptors. nih.gov While it is a powerful NMDA receptor antagonist, studies have shown it has only weak activity at sodium and calcium channels. nih.gov

Interactive Data Table: In Vitro Selectivity of Ro 25-6981

Receptor Subunit CombinationIC₅₀ (μM)Fold Selectivity (GluN2A/GluN2B)Source
GluN1C / GluN2B0.009>5000x nih.govhellobio.comrndsystems.comtocris.com
GluN1C / GluN2A52- nih.govhellobio.comrndsystems.comtocris.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30ClNO2 B1680675 Ro 25-6981 hydrochloride CAS No. 919289-58-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.ClH/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;/h2-10,17,19,22,24-25H,11-16H2,1H3;1H/t17-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTZWXWTQQOMSH-OTCZLQCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017559
Record name 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919289-58-0
Record name 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ro 25-6981 hydrochloride
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Pharmacological Characterization of Ro 25 6981 Hydrochloride

Mechanism of Action at N-Methyl-D-Aspartate Receptors

Ro 25-6981 is recognized as a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors. medchemexpress.com Its mechanism of action is characterized by a high degree of specificity for a particular subunit of the NMDA receptor, its dependence on the receptor's activity state, and its non-competitive nature of antagonism.

Specificity for NR2B Subunit-Containing Receptors

The defining feature of Ro 25-6981's interaction with NMDA receptors is its remarkable selectivity for receptors that contain the NR2B (also known as GluN2B) subunit. nih.govabcam.comtocris.com NMDA receptors are complex ion channels composed of different subunits, and the specific combination of these subunits determines the receptor's functional and pharmacological properties. Ro 25-6981 demonstrates a significantly higher affinity and inhibitory potency at NMDA receptors incorporating the NR2B subunit compared to those containing other subunits, such as NR2A. nih.govabcam.comtocris.com This selectivity has been demonstrated in studies using recombinant NMDA receptors expressed in Xenopus oocytes, where the compound's inhibitory concentration (IC50) varies dramatically depending on the subunit composition. nih.govabcam.comhellobio.com Research indicates that the structural elements responsible for the high-affinity binding of Ro 25-6981 are located within the initial 464 amino acids of the NR2B subunit. uwf.edu

The selectivity of Ro 25-6981 for NR2B-containing NMDA receptors has been quantified in various in vitro studies. These studies consistently show a substantial difference in the concentration of Ro 25-6981 required to inhibit NR2B-containing receptors versus those containing the NR2A subunit. For instance, in studies using cloned receptor subunit combinations of NR1C/NR2B and NR1C/NR2A, the IC50 values were 0.009 µM and 52 µM, respectively. nih.govabcam.comtocris.com This represents a selectivity ratio of over 5000-fold in favor of the NR2B-containing receptors. nih.govhellobio.comdoi.org This high degree of selectivity is a key aspect of its pharmacological profile.

Receptor Subunit CombinationIC50 Value (µM)Selectivity Ratio (NR2A/NR2B)
NR1C/NR2B0.009>5000-fold
NR1C/NR2A52

This table presents the half-maximal inhibitory concentration (IC50) values of Ro 25-6981 for different NMDA receptor subunit combinations, highlighting its significant selectivity for NR2B-containing receptors.

Ro 25-6981 is often compared to ifenprodil (B1662929), another well-known NR2B-selective NMDA receptor antagonist. Studies have shown that Ro 25-6981 is more potent than ifenprodil in its antagonistic activity at NR2B-containing receptors. nih.gov Both compounds share structural determinants for their interaction with the NR2B subunit. uwf.edu The selectivity of Ro 25-6981 for NR2B over NR2A (over 5000-fold) is also notably higher than that of ifenprodil, which exhibits a selectivity of approximately 400-fold. doi.org This makes Ro 25-6981 a more specific tool for studying the function of NR2B-containing NMDA receptors.

Activity-Dependent Receptor Blockade

The inhibitory action of Ro 25-6981 on NMDA receptors is activity-dependent. medchemexpress.comnih.govabcam.comnih.gov This means that the compound is more effective at blocking the receptor when it is in an activated or open state. doi.org This property is shared with other NMDA receptor antagonists, including ifenprodil. nih.gov The activity-dependent nature of the blockade suggests that Ro 25-6981 may preferentially modulate the activity of over-stimulated neurons, a characteristic that is of significant interest in pharmacological research.

Non-Competitive Antagonism

Ro 25-6981 acts as a non-competitive antagonist at the NMDA receptor, and more specifically, it has been described as a negative allosteric modulator (NAM). hellobio.com This indicates that it does not directly compete with the binding of the primary agonists, glutamate (B1630785) and glycine, at their respective recognition sites. Instead, it binds to a different site on the receptor complex, which is believed to be the ifenprodil binding site on the NR2B subunit. uwf.edu This allosteric modulation reduces the probability of the ion channel opening, thereby inhibiting the receptor's function.

In Vitro Binding Studies and Affinity Profiles

In vitro binding assays have been instrumental in characterizing the interaction of Ro 25-6981 with NMDA receptors. One common method involves measuring the displacement of a radiolabeled ligand, such as ³H-MK-801, which binds within the ion channel of the NMDA receptor. Ro 25-6981 has been shown to inhibit the binding of ³H-MK-801 to rat forebrain membranes in a biphasic manner. nih.gov This suggests the presence of two distinct binding sites with different affinities. The high-affinity site, which constitutes approximately 60% of the binding sites, has an IC50 value of 0.003 µM, while the low-affinity site has an IC50 value of 149 µM. nih.gov The high-affinity binding corresponds to the interaction with NR2B-containing receptors. nih.gov

Binding SiteIC50 Value (µM)Percentage of Total Sites
High-Affinity0.003~60%
Low-Affinity149~40%

This table summarizes the results of in vitro binding studies of Ro 25-6981 with ³H-MK-801 in rat forebrain membranes, indicating the presence of both high- and low-affinity binding sites.

Further studies have confirmed the specificity of Ro 25-6981, showing that it does not exhibit significant activity at kainate or AMPA receptors, which are other types of ionotropic glutamate receptors. abcam.com Additionally, it has weak activity at voltage-gated sodium and calcium channels at concentrations where it shows maximal neuroprotective effects in vitro. nih.govabcam.com

Radioligand Binding Assays (e.g., 3H-MK-801 binding inhibition)

Ro 25-6981 hydrochloride has been extensively characterized using radioligand binding assays to determine its affinity and selectivity for the N-methyl-D-aspartate (NMDA) receptor. A key method involves assessing the compound's ability to inhibit the binding of [3H]MK-801, a well-established NMDA receptor channel blocker. researchgate.net Studies using rat forebrain membranes have demonstrated that Ro 25-6981 inhibits [3H]MK-801 binding in a complex, biphasic manner. nih.govresearchgate.net This pattern suggests the presence of at least two distinct binding sites with markedly different affinities for the compound. nih.govresearchgate.net

The high-affinity binding site, which constitutes approximately 60% of the total sites in the rat forebrain, is potently inhibited by Ro 25-6981. nih.govresearchgate.net In contrast, the low-affinity site requires significantly higher concentrations of the compound for displacement of [3H]MK-801. nih.govresearchgate.net This differential binding affinity is central to the compound's pharmacological profile as a subunit-selective antagonist. nih.gov

Affinity for High- and Low-Affinity Binding Sites

The biphasic inhibition of [3H]MK-801 binding by Ro 25-6981 allows for the quantification of its affinity for two distinct populations of NMDA receptors. In assays conducted on rat forebrain membranes, Ro 25-6981 displays a high affinity for one subset of receptors and a much lower affinity for another. nih.govresearchgate.net The calculated IC50 value, which represents the concentration required to inhibit 50% of radioligand binding, is approximately 0.003 µM for the high-affinity site. nih.govresearchgate.net For the low-affinity site, the IC50 value is dramatically higher, measured at 149 µM. nih.govresearchgate.net This vast difference in affinity underscores the compound's selectivity. Molecular docking studies further support a strong interaction, calculating a binding free energy of -29.431 kcal/mol between Ro 25-6981 and the NMDA receptor. mdpi.comnih.gov

Binding Affinity of Ro 25-6981 in Radioligand Assays
Binding SiteIC50 Value (µM)Proportion of Sites (Rat Forebrain)Reference
High-Affinity0.003~60% nih.govresearchgate.net
Low-Affinity149~40% nih.govresearchgate.net

Electrophysiological Characterization

Effects on NMDA Receptor Subtypes in Heterologous Expression Systems (e.g., Xenopus Oocytes)

Electrophysiological studies using heterologous expression systems, such as Xenopus oocytes, have been crucial in elucidating the precise subunit selectivity of Ro 25-6981. By expressing different combinations of NMDA receptor subunits, researchers can directly measure the compound's inhibitory effects on specific receptor subtypes. These experiments have confirmed that Ro 25-6981 is a highly potent and selective antagonist of NMDA receptors containing the NR2B subunit. nih.govresearchgate.net

When applied to oocytes expressing the NR1C and NR2B subunit combination, Ro 25-6981 blocks the receptor's function with an IC50 value of 0.009 µM. nih.govresearchgate.net In stark contrast, its potency is drastically reduced at receptors composed of NR1C and NR2A subunits, where the IC50 value is 52 µM. nih.govresearchgate.net This represents a selectivity ratio of over 5,000-fold for NR2B-containing receptors over NR2A-containing receptors, establishing Ro 25-6981 as a valuable pharmacological tool for differentiating the functions of these specific NMDA receptor subtypes. nih.govresearchgate.net Like the parent compound ifenprodil, Ro 25-6981's blockade of NMDA receptor subtypes occurs in an activity-dependent manner. nih.govresearchgate.net

Inhibitory Potency of Ro 25-6981 on NMDA Receptor Subtypes Expressed in Xenopus Oocytes
Receptor Subunit CombinationIC50 Value (µM)Selectivity (Fold)Reference
NR1C & NR2B0.009>5000 nih.govresearchgate.net
NR1C & NR2A52 nih.govresearchgate.net

Modulation of Excitatory Postsynaptic Currents (EPSCs) in Neuronal Circuits

In native neuronal circuits, Ro 25-6981 has been shown to modulate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), confirming its subunit selectivity in more complex systems.

Anterior Cingulate Cortex (ACC): In pyramidal cells of the ACC, bath application of Ro 25-6981 significantly reduces the amplitude of NMDA EPSCs. jneurosci.org Studies have shown that a concentration of 0.3 µM Ro 25-6981 reduces NMDA EPSC amplitude to 80.2 ± 1.0% of the control in naive adult mice. jneurosci.orgnih.gov This region contains both GluN2A and GluN2B subunits, and while antagonists for either subunit can reduce long-term potentiation (LTP), the co-application of both is required to almost completely block NMDA-mediated EPSCs. d-nb.info Further research has demonstrated that Ro 25-6981 can completely block certain forms of synaptic potentiation within the ACC, highlighting the critical role of GluN2B-containing receptors in plasticity in this region. mdpi.com

Entorhinal Cortex (EC): In layer V neurons of the EC, Ro 25-6981 effectively reduces the frequency of spontaneous EPSCs (sEPSCs). jneurosci.org This effect is attributed to the blockade of presynaptic NR2B-containing NMDA receptors that facilitate glutamate release. jneurosci.orgnih.gov The compound also causes a concentration-dependent reduction in postsynaptic NMDA receptor responses in this brain region. nih.gov

A significant application of Ro 25-6981 has been in the investigation of presynaptic NMDA receptors and their role in modulating neurotransmitter release. Studies in the entorhinal cortex have provided strong evidence for a tonic, facilitatory role of these receptors. nih.govcapes.gov.br When postsynaptic NMDA receptors are blocked, the application of Ro 25-6981 leads to a robust reduction in the frequency of sEPSCs, without affecting their amplitude. jneurosci.orgnih.govbath.ac.uk

This specific effect on frequency indicates a presynaptic mechanism of action, namely a reduction in the probability of glutamate release. jneurosci.orgnih.gov Because Ro 25-6981 is highly selective for NR2B, these findings have been instrumental in identifying the presynaptic autoreceptors as being predominantly of the NR1-NR2B subtype. nih.govcapes.gov.brbath.ac.uk This tonic facilitation of glutamate release by presynaptic NR2B-containing receptors has been observed in juvenile rats and appears to be enhanced in animal models of chronic epilepsy. jneurosci.orgnih.govbath.ac.uk

Effects on Cortical Evoked Potentials

The influence of this compound on cortical evoked potentials has been investigated, particularly in the context of developmental changes in the rat brain. Studies on immature rats at postnatal days 12 (P12), 18 (P18), and 25 (P25) revealed age- and dose-dependent effects on single interhemispheric evoked potentials. nih.gov Pretreatment with a 3 mg/kg dose of Ro 25-6981 significantly decreased the amplitude of single responses evoked by higher stimulation intensities in P12 and P18 animals. nih.gov In P25 rats, both 1 mg/kg and 3 mg/kg doses affected the responses, with the lower dose being more efficacious. nih.gov However, paired-pulse responses were not affected by either dose in any of the age groups studied. nih.gov

In adult cortical slices, Ro 25-6981 has been shown to block N-methyl-D-aspartate (NMDA) receptor-dependent long-term depression (LTD). nih.gov However, it does not prevent the induction of NMDA receptor-dependent long-term potentiation (LTP) in the perirhinal cortex or anterior cingulate cortex (ACC). nih.govnih.gov Specifically, in studies of the ACC, Ro 25-6981 was found to completely block synaptic potentiation, highlighting the critical role of GluN2B-containing NMDA receptors in this process. nih.gov Furthermore, research on evoked excitatory postsynaptic currents (eEPSCs) in the entorhinal cortex demonstrated that frequency-dependent facilitation was abolished by Ro 25-6981, indicating that presynaptic plasticity at these synapses is dependent on NR2B-containing receptors. nih.gov

Summary of Ro 25-6981 Effects on Cortical Evoked Potentials in Immature Rats
Age GroupDose (i.p.)Effect on Single Evoked Potential Amplitude (High Intensity)Effect on Paired-Pulse Response
P123 mg/kgSignificant Decrease nih.govNo Effect nih.gov
P183 mg/kgSignificant Decrease nih.govNo Effect nih.gov
P251 mg/kgAffected (More Efficacious) nih.govNo Effect nih.gov
3 mg/kgAffected nih.govNo Effect nih.gov

Activity at Other Ion Channels (e.g., Na+, Ca++ channels)

This compound is characterized by its high selectivity for NMDA receptors containing the GluN2B subunit. nih.gov In vitro characterization has demonstrated that the compound exhibits only weak activity in blocking voltage-gated sodium (Na+) and calcium (Ca++) channels. nih.gov This was observed in cultured cortical neurons where Na+ channels were activated by veratridine (B1662332) and Ca++ channels were activated by high concentrations of potassium. nih.gov At concentrations that provide maximal neuroprotection against glutamate-induced toxicity, Ro 25-6981 shows no significant activity at these other ion channels, nor at kainate/AMPA receptors. nih.govabcam.com This pharmacological profile underscores the compound's specificity as a GluN2B antagonist, distinguishing it from broader-spectrum ion channel blockers. nih.gov The IC50 values for Ro 25-6981 at cloned NMDA receptor subtypes are 0.009 µM for GluN1C/GluN2B and 52 µM for GluN1C/GluN2A, indicating a selectivity of over 5000-fold for GluN2B-containing receptors. nih.gov

Selectivity Profile of Ro 25-6981
Ion Channel / ReceptorActivity of Ro 25-6981Reference
NMDA Receptor (GluN2B Subunit)High-affinity antagonist (IC50 = 0.009 µM) nih.gov
NMDA Receptor (GluN2A Subunit)Low-affinity antagonist (IC50 = 52 µM) nih.gov
Voltage-gated Na+ channelsWeak blocking activity nih.gov
Voltage-gated Ca++ channelsWeak blocking activity nih.gov
Kainate/AMPA ReceptorsNo significant activity abcam.com

Neurobiological Effects and Preclinical Efficacy

Neuroprotective Potentials

The neuroprotective properties of Ro 25-6981 have been demonstrated in several in vitro and in vivo models of neuronal injury. Its mechanism is primarily linked to its selective blockade of NR2B-containing NMDA receptors, which are implicated in excitotoxic cell death pathways. nih.govtermedia.plbiorxiv.org

Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage, is a key factor in many neurological conditions. termedia.plbiorxiv.org Ro 25-6981 has shown significant efficacy in protecting against this phenomenon in laboratory settings. In studies using cultured cortical neurons, the compound provided protection against glutamate-induced toxicity. nih.gov Specifically, when neurons were exposed to high concentrations of glutamate (300 μM) for 16 hours, Ro 25-6981 was able to counteract the toxic effects with an IC50 value of 0.4 μM. nih.gov This demonstrates its ability to interfere with the excitotoxic cascade initiated by glutamate overstimulation. nih.govnih.gov

Models of combined oxygen and glucose deprivation (OGD) are used to simulate ischemic conditions in vitro. Ro 25-6981 has demonstrated potent neuroprotective effects in these models. Research on cultured cortical neurons subjected to 60 minutes of OGD followed by a 20-hour recovery period found that Ro 25-6981 protected the neurons with an IC50 value of 0.04 μM. nih.gov Further studies have shown that inhibiting NR2B subunits with Ro 25-6981 can significantly ameliorate synaptic injury following OGD and prevent the depression of field excitatory postsynaptic potentials (fEPSPs). d-nb.info This suggests that the activation of NR2B-containing NMDA receptors is a critical factor in the synaptic dysfunction induced by OGD.

In Vitro ModelConditionFindingIC50 Value
Glutamate Toxicity Cultured cortical neurons exposed to 300 μM glutamate for 16 hours.Neuroprotection against glutamate-induced cell death.0.4 μM nih.gov
Oxygen-Glucose Deprivation (OGD) Cultured cortical neurons subjected to 60 minutes of OGD followed by 20 hours of recovery.Protection against ischemic-like injury.0.04 μM nih.gov

This table summarizes the in vitro neuroprotective efficacy of Ro 25-6981 hydrochloride.

Expanding on in vitro findings, Ro 25-6981 has been investigated in animal models of brain ischemia. In studies involving rats with transient forebrain ischemia induced by vessel occlusion, administration of Ro 25-6981 was found to reduce neuronal damage in the hippocampal CA1 pyramidal layer. nih.gov The protective effect was observed to be dose-dependent. nih.govnih.gov This research also highlighted a potential mechanism for this neuroprotection, suggesting that Ro 25-6981 may suppress ischemic brain injury by modulating autophagy-related proteins. nih.govnih.gov Following ischemia and reperfusion, the compound was shown to decrease the expression of LC3II and Beclin 1 while increasing p62, indicating an inhibition of the autophagic process that can contribute to cell death in this context. nih.govnih.gov

Therapeutic Applications in Neurological and Psychiatric Disorders

The selective action of Ro 25-6981 on NR2B subunits, which are predominantly expressed in forebrain regions like the striatum, has made it a compound of interest for disorders involving these neural circuits. nih.gov

NMDA receptor antagonists have been explored for their potential antiakinetic and antidyskinetic effects in models of Parkinson's disease (PD). nih.gov The striatal expression of NR2B subunits makes them a specific target for intervention in PD pathophysiology. nih.gov

The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used model for studying Parkinson's disease. In this model, Ro 25-6981 has demonstrated clear antiparkinsonian activity. nih.gov The compound was shown to induce contraversive rotations, a behavioral marker of dopaminergic stimulation in this model, without affecting locomotion in normal rats. nih.gov

Experimental ModelKey Finding
6-OHDA-Lesioned Rats Induced contraversive rotations, indicative of antiparkinsonian activity. nih.gov
6-OHDA-Lesioned Rats (with Levodopa) Potentiated the motor effects of levodopa (B1675098). nih.gov
6-OHDA-Lesioned Rats (with Dopamine (B1211576) Agonists) Enhanced the action of apomorphine (B128758) and quinpirole. nih.gov

This table outlines the observed antiparkinsonian effects of this compound in the 6-OHDA rat model.

Parkinson's Disease Research

Modulation of Motor Behaviors

This compound has demonstrated varied effects on motor behaviors across different preclinical models, largely dependent on the specific behavior assessed and the neurological state of the animal model. In naive mice, Ro 25-6981 has been shown to significantly stimulate locomotor activity medchemexpress.com. However, this stimulatory effect is not consistently observed across all models. For instance, in normal rats, it did not stimulate locomotion researchgate.net.

Studies using animal models of Parkinson's disease have yielded more complex results. In reserpinized mice, a model for parkinsonian hypokinesia, Ro 25-6981 had a slight but significant stimulatory effect on locomotor activity medchemexpress.com. Similarly, in 6-hydroxydopamine (6-OHDA)-lesioned rats, another model of Parkinson's disease, the compound induced contraversive rotations without stimulating general locomotion, suggesting a modulatory role in dopamine-depleted states researchgate.net.

Conversely, research focusing on motor coordination and long-term effects of early-life exposure has shown a minimal impact. In rats, performance in the rotarod test was not significantly affected by Ro 25-6981 at antinociceptive doses ebi.ac.uk. Furthermore, early postnatal administration of the compound did not affect motor coordination in the ladder walking test or general locomotor activity in an open-field test later in life nih.gov. Some studies have noted that high doses can induce stereotyped behavior oncotarget.com. The compound has also been observed to potentiate the effects of nicotine (B1678760) on locomotor activity without inducing stereotypies jneurosci.org.

Table 1: Effects of Ro 25-6981 on Motor Behaviors in Preclinical Models This table is interactive. You can sort and filter the data.

Animal Model Behavior Assessed Observed Effect Reference
Naive Mice Locomotor Activity Significant stimulation medchemexpress.com
Normal Rats Locomotion No stimulation researchgate.net
Reserpinized Mice (Parkinson's Model) Hypokinesia / Locomotion Mild, significant increase in activity medchemexpress.com
6-OHDA-Lesioned Rats (Parkinson's Model) Rotational Behavior Induced contraversive rotations researchgate.net
Normal Mice Motor Coordination (Rotarod Test) No significant effect at antinociceptive doses ebi.ac.uk
Rats (Postnatal Exposure) Motor Coordination (Ladder Walking) No significant long-term effect nih.gov
Rats Nicotine-Induced Locomotion Potentiated nicotine's effect jneurosci.org

Anticonvulsant and Antiepileptic Activity

A critical finding in the preclinical evaluation of Ro 25-6981 is the pronounced age-dependency of its anticonvulsant effects nih.gov. The compound exhibits powerful anticonvulsant activity in infantile rats (e.g., 12-day-old, P12) but is largely ineffective in juvenile rats (e.g., 25-day-old, P25) nih.govnih.govtandfonline.com. This developmental difference is consistent with the maturational profile of the GluN2B subunit of the NMDA receptor, which is predominantly expressed in the immature brain nih.govnih.govtandfonline.com. In older control animals (4–6 months), the effect of the NR2B antagonist was less marked, suggesting a decline in the function of its target receptor with development nih.gov. This age-specific efficacy highlights a potential therapeutic window for Ro 25-6981 in early postnatal development nih.gov.

Ro 25-6981 has been shown to influence cortical epileptic afterdischarges (ADs) in an age- and activation-dependent manner. In 12-day-old (P12) rats, the compound suppressed the progressive prolongation of ADs that occurs with repeated electrical stimulations of the sensorimotor cortex nih.gov. However, this effect was not observed in older animals (P18 and P25), where it had no significant impact on the duration of ADs nih.gov. This suggests that, similar to its anticonvulsant properties, the modulatory effect of Ro 25-6981 on epileptic afterdischarges is specific to the early stages of postnatal development nih.gov.

Table 2: Anticonvulsant and Antiepileptic Profile of Ro 25-6981 This table is interactive. You can sort and filter the data.

Activity Assessed Animal Model / Age Key Finding Reference
Efficacy vs. PTZ Seizures Infantile Rats (P12) Significantly decreased seizure severity; suppressed tonic phase. medchemexpress.comnih.govnih.gov
Efficacy vs. PTZ Seizures Juvenile Rats (P25) Failed to show significant anticonvulsant effects. nih.govnih.govtandfonline.com
Age-Dependency Infantile vs. Juvenile Rats Prominent anticonvulsant effects in infantile rats, but not juveniles. nih.govtandfonline.comnih.gov
Influence on Afterdischarges Infantile Rats (P12) Suppressed progressive prolongation of cortical afterdischarges. nih.gov
Influence on Afterdischarges Juvenile Rats (P18, P25) No significant effect on the duration of afterdischarges. nih.gov

Antinociceptive and Analgesic Effects

Preclinical studies have established that this compound possesses significant antinociceptive and analgesic properties, particularly in models of surgical pain. In a rat model of incisional pain, intrathecal administration of Ro 25-6981 produced significant analgesic effects nih.gov. The compound was shown to significantly enhance both the paw withdrawal mechanical threshold and the paw withdrawal thermal latency following a surgical incision nih.gov.

Furthermore, Ro 25-6981 is effective in preventing the development of postoperative hyperalgesia, a state of heightened pain sensitivity that can occur after surgery, especially following the use of certain opioids like remifentanil. Multiple studies have confirmed that Ro 25-6981 can prevent or attenuate the development of remifentanil-induced postoperative hyperalgesia in rat models of incisional pain nih.govoncotarget.comnih.gov.

Table 3: Analgesic Effects of Ro 25-6981 in Surgical Pain Models This table is interactive. You can sort and filter the data.

Pain Model Behavioral Test Observed Effect Reference
Rat Incision Pain Paw Withdrawal Mechanical Threshold Significantly enhanced (increased threshold) nih.gov
Rat Incision Pain Paw Withdrawal Thermal Latency Significantly enhanced (increased latency) nih.gov
Remifentanil-Induced Postoperative Hyperalgesia Mechanical Allodynia Attenuated hyperalgesia tandfonline.com
Remifentanil-Induced Postoperative Hyperalgesia Thermal Hyperalgesia Attenuated hyperalgesia tandfonline.com
Remifentanil-Induced Postoperative Hyperalgesia General Prevented development of hyperalgesia oncotarget.comnih.gov

Antidepressant-Like Activity

Preclinical studies have established a link between zinc deficiency and depressive disorders. Animal models based on dietary zinc restriction (ZnD) have been instrumental in evaluating the antidepressant potential of novel compounds, including Ro 25-6981. Research has shown that a single administration of Ro 25-6981 can effectively reverse depressive-like behaviors in rats subjected to a zinc-deficient diet.

In these models, depressive-like states are assessed using behavioral tests such as the Forced Swim Test (FST) and the Sucrose Intake Test (SIT). Ro 25-6981 has been found to normalize the behaviors of zinc-deficient rats in both of these tests, indicating a potent antidepressant-like effect. The mechanism underlying this effect is associated with the modulation of intracellular signaling pathways involved in neuroplasticity. Specifically, the antidepressant-like activity of Ro 25-6981 in ZnD models has been linked to the increased phosphorylation of proteins such as p70S6K and ERK in the prefrontal cortex (PFC).

Ro 25-6981's antidepressant-like effects have been frequently compared to those of ketamine, a non-selective NMDA receptor antagonist also known for its rapid antidepressant action. While both compounds show efficacy, there are notable differences in their behavioral and neurobiological profiles.

In dietary zinc restriction models, a single dose of either Ro 25-6981 or ketamine normalized depressive-like behaviors. nih.govsemanticscholar.org However, Ro 25-6981 was effective in both the Forced Swim Test and the Sucrose Intake Test, whereas ketamine's efficacy was limited to the FST in the same study. nih.govsemanticscholar.org This suggests a potentially broader spectrum of activity for Ro 25-6981 in this specific depression model.

Mechanistic studies reveal further distinctions. While both antagonists are thought to exert their effects through the modulation of glutamatergic signaling and the promotion of synaptogenesis, they appear to act on different neuronal substrates. dovepress.com For example, ketamine induces a prominent expression of the immediate early gene c-Fos in various brain regions, an effect that is largely absent with Ro 25-6981 administration. dovepress.com This divergence may have clinical implications, as the psychotomimetic side effects of ketamine are not typically associated with more selective GluN2B antagonists like Ro 25-6981. dovepress.com Furthermore, both compounds have been shown to inhibit the evoked release of glutamate in the subiculum, suggesting a shared mechanism involving the blockade of presynaptic NMDA receptors. researchgate.net

Comparative Effects of Ro 25-6981 and Ketamine in a Zinc-Deficiency Depression Model
ParameterRo 25-6981KetamineReference
Forced Swim Test (FST)Effective (Normalized behavior)Effective (Normalized behavior) nih.govsemanticscholar.org
Sucrose Intake Test (SIT)Effective (Normalized behavior)Not effective nih.govsemanticscholar.org
c-Fos ExpressionMinimal induction, similar to controlProminent induction in various brain regions dovepress.com
Molecular MechanismIncreased phosphorylation of p70S6K and ERK in PFCAssociated with activation of mammalian target of rapamycin (B549165) (mTOR) signaling nih.govsemanticscholar.org

Cognitive and Behavioral Pharmacology

Effects on Memory Consolidation and Long-Term Potentiation (LTP)

The role of GluN2B-containing NMDA receptors in learning and memory is well-established, and as a selective antagonist, Ro 25-6981 has been used as a tool to investigate these processes. Research indicates that Ro 25-6981 can have deleterious effects on memory consolidation and the generation of Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory. d-nb.info

Studies in mice have shown that systemic administration of Ro 25-6981 can impair fear memory consolidation. jneurosci.org This blockade of NMDARs prevents the induction of some forms of LTP and long-term depression (LTD), which are critical for synaptic plasticity. jneurosci.org However, the effects of Ro 25-6981 are not always detrimental. In pathological contexts, such as in the presence of amyloid-beta (Aβ) peptides associated with Alzheimer's disease, Ro 25-6981 can have a restorative effect. Systemic treatment with Ro 25-6981 has been shown to prevent the Aβ-mediated inhibition of LTP in vivo, suggesting a potential therapeutic angle for cognitive deficits characterized by aberrant GluN2B activity. researchgate.net

In vitro studies using hippocampal slices have provided detailed insights into how Ro 25-6981 modulates synaptic plasticity. The compound is a highly selective negative allosteric modulator of GluN2B-containing NMDA receptors. Its application to hippocampal slices allows for the dissection of the specific contribution of this subunit to LTP and LTD.

Research has demonstrated that Ro 25-6981 can inhibit the induction of certain forms of synaptic plasticity. For example, it effectively blocks LTD in the piriform cortex of both neonatal and adult rats. phenotype-expertise.com In the hippocampus, the application of Ro 25-6981 has been shown to restore impaired LTP in experimental models where synaptic plasticity is compromised due to genetic modifications (e.g., NCAM-deficient mice). This restoration occurs because the compound normalizes the over-activation of GluN2B-containing receptors. These findings underscore the critical role that a balanced activation of different NMDA receptor subunits plays in maintaining normal synaptic function and plasticity.

Prevention of Aβ Oligomer-Induced Synaptic Toxicity

Soluble amyloid-beta (Aβ) oligomers are known to be neurotoxic and are implicated in the synaptic dysfunction observed in Alzheimer's disease. Research has shown that these oligomers impair long-term potentiation (LTP), a cellular correlate of memory.

Studies utilizing this compound have demonstrated its efficacy in counteracting these detrimental effects. In murine hippocampal slices, Aβ(1-42) oligomers completely block the induction of LTP. However, the application of Ro 25-6981 can restore LTP in the presence of these toxic oligomers nih.gov. This protective effect is attributed to the blockade of NR2B-containing NMDA receptors, which are thought to play a significant role in Aβ-mediated excitotoxicity nih.govuc.pt. Systemic administration of Ro 25-6981 has also been shown to prevent the inhibition of LTP in vivo caused by Aβ(1-42) pnas.org. The mechanism may involve preventing the disruption of the balance between glutamatergic and GABAergic transmission, which is altered by Aβ oligomers nih.gov.

Table 1: Effect of Ro 25-6981 on Aβ Oligomer-Induced LTP Inhibition
Experimental ModelConditionLTP Measurement (% of baseline)Reference
Murine Hippocampal SlicesControl141 ± 3% nih.gov
Murine Hippocampal SlicesAβ(1-42) oligomers105 ± 1% nih.gov
Murine Hippocampal SlicesAβ(1-42) oligomers + Ro 25-6981129 ± 13% nih.gov
In vivo (Rat)VehicleLTP induced pnas.org
In vivo (Rat)Aβ(1-42)LTP inhibited pnas.org
In vivo (Rat)Aβ(1-42) + Ro 25-6981LTP restored pnas.org
Contribution to Trace and Contextual Memory Formation

The role of NR2B subunits in different types of memory is complex, and Ro 25-6981 has been a key pharmacological tool for dissecting this. Trace fear conditioning, where a temporal gap exists between the conditioned stimulus (CS) and unconditioned stimulus (US), is thought to be dependent on the hippocampus and prefrontal cortex.

Intra-hippocampal infusion of Ro 25-6981 has been shown to impair trace fear conditioning in rats nih.gov. This suggests that NR2B-containing NMDA receptors in the hippocampus are necessary for the formation of memories that bridge a temporal gap. Conversely, the same study found that Ro 25-6981 was ineffective in impairing contextual fear conditioning, where the context itself is the conditioned stimulus nih.gov. However, other research has indicated that systemic administration of Ro 25-6981 can impair fear memory in one-trial fear conditioning paradigms in mice nih.gov. The contribution of NR2B receptors to memory formation appears to be highly dependent on the specific memory paradigm and the brain regions involved .

Influence on Conditioned Responding and Reinforcement

This compound has been investigated for its effects on the rewarding and reinforcing properties of drugs of abuse, as well as on the conditioned responses they establish. In studies examining the conditional stimulus effects of nicotine, Ro 25-6981 was found to enhance the conditioned response (goal-tracking) in rats, rather than substituting for the nicotine cue nih.gov. This suggests a modulatory role for NR2B receptors in the expression of nicotine-seeking behavior.

In the context of methamphetamine self-administration, post-session injections of Ro 25-6981 during extinction training were evaluated. The study aimed to understand the role of GluN2B transmission in the consolidation of extinction learning biorxiv.org. While the compound did not produce significant group differences in the reduction of drug-seeking across extinction sessions, it highlights the ongoing investigation into the role of specific NMDA receptor subunits in the complex processes of addiction and relapse biorxiv.org.

Assessment of Behavioral Sensitization after Inflammation

Persistent inflammation can lead to behavioral sensitization, a phenomenon characterized by an increased response to a stimulus. Studies have shown that upregulation of forebrain NMDA NR2B receptors contributes to this sensitization after inflammation nih.gov.

Administration of Ro 25-6981 has been shown to reduce behavioral allodynia (pain from a stimulus that does not normally provoke pain) induced by Complete Freund's Adjuvant (CFA), a model of chronic inflammation nih.gov. Both systemic and direct microinjection of Ro 25-6981 into the anterior cingulate cortex (ACC), a brain region involved in pain processing, significantly reduced mechanical allodynia nih.govjneurosci.org. Furthermore, co-administration of Ro 25-6981 with morphine has been found to prevent the development of opioid-induced hyperalgesia and enhance morphine's analgesic effects escholarship.org. These findings underscore the critical role of NR2B-containing NMDA receptors in the central sensitization associated with chronic inflammatory pain dovepress.com.

Table 2: Effect of Ro 25-6981 on Inflammatory Pain Models
Inflammatory ModelSpeciesOutcome MeasureEffect of Ro 25-6981Reference
Complete Freund's Adjuvant (CFA)MouseMechanical AllodyniaSignificantly reduced nih.govjneurosci.org
Formalin InjectionRatTonic Pain ResponseReduced pain behavior dovepress.com
Chronic Morphine (Opioid-Induced Hyperalgesia)RatThermal HyperalgesiaPrevented development escholarship.org

Evaluation of Motor Coordination

A crucial aspect of evaluating the therapeutic potential of centrally acting drugs is their effect on motor function. Studies assessing the impact of Ro 25-6981 on motor coordination have generally found it to have a favorable profile at effective doses.

In the rotarod test, a standard method for assessing motor coordination in rodents, Ro 25-6981 did not significantly affect motor performance in mice at doses that were effective in reducing inflammatory pain jneurosci.org. Similarly, in naive rats, systemic administration of Ro 25-6981 did not alter performance in the bar test, drag test, or rotarod test at doses up to 10 mg/kg nih.gov. Another study also reported that trifluoperazine, at a dose that inhibited oxaliplatin-induced mechanical allodynia, did not affect motor coordination, and this study used Ro 25-6981 as a reference compound for NR2B antagonism nih.gov. This lack of motor impairment is a significant advantage over non-selective NMDA receptor antagonists, which are often associated with ataxia and other motor side effects.

Impact on Locomotor Activity

The effect of Ro 25-6981 on spontaneous locomotor activity has been examined in various studies, with results sometimes varying depending on the experimental conditions and species. Several studies have reported that Ro 25-6981 does not stimulate locomotion in normal rats or mice on its own medchemexpress.comnih.gov. For instance, in rats subjected to dietary zinc restriction, Ro 25-6981 showed an increasing trend in locomotor activity, but this effect was not statistically significant mdpi.com. In another study, Ro 25-6981 treatment did not significantly affect the total distance traveled in a novel open field test in mice, although it did reduce time spent in the center, suggesting an anxiogenic-like effect at higher doses nih.gov.

However, other research has indicated that Ro 25-6981 can potentiate the locomotor-stimulating effects of other substances, such as nicotine hellobio.com. This suggests that while NR2B receptor blockade alone may not initiate motor activity, it can modulate the motor responses induced by other neuroactive compounds.

Table 3: Summary of Ro 25-6981 Effects on Locomotor Activity
SpeciesConditionEffect on Locomotor ActivityReference
RatNormalNo stimulation medchemexpress.comnih.gov
RatDietary Zinc RestrictionIncreasing trend (non-significant) mdpi.com
MouseNovel Open FieldNo significant effect on total distance nih.gov
RatWith NicotinePotentiated nicotine's effect hellobio.com
RatAdolescent/Adult Methamphetamine Self-AdministrationNo significant group differences during extinction biorxiv.org

Molecular and Cellular Mechanisms Underlying Therapeutic Effects

Intracellular Signaling Pathway Modulation

Ro 25-6981 hydrochloride exerts significant influence over key intracellular signaling cascades that are crucial for synaptic function and protein synthesis. This modulation is central to its observed effects on neuronal health and plasticity.

Research has demonstrated that this compound leads to the activation of extracellular signal-regulated kinase (ERK) and p70 ribosomal S6 kinase (p70S6K). mdpi.com Studies have shown that the antidepressant-like activity of Ro 25-6981 is associated with the increased phosphorylation of both p70S6K and ERK in the prefrontal cortex (PFC). mdpi.com This activation is not always immediate and can be observed to persist. For instance, while a short-acting NMDA receptor antagonist like zinc produces only a transient activation of ERK, Ro 25-6981 can induce a persistent ERK activation lasting up to 24 hours. nih.gov The activation of these kinases is a critical component of the compound's mechanism, as blocking the MAPK/ERK pathway has been shown to abolish the antidepressant-like effects of Ro 25-6981. nih.gov

The activation of ERK and p70S6K by this compound places it as a significant modulator of the mammalian target of rapamycin (B549165) (mTOR) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com These pathways are fundamental to the regulation of protein synthesis and neuroplasticity. mdpi.com Ro 25-6981 has been shown to produce a transient activation of mTOR signaling, indicated by the increased phosphorylation of mTOR, 4E-BP1, and p70S6K. researchgate.netresearchgate.net The antidepressant-like activity of Ro 25-6981 is dependent on the activation of these intracellular signaling pathways. mdpi.com

The modulation of the mTOR and MAPK pathways by this compound has a direct impact on the synthesis of crucial synaptic proteins. Administration of Ro 25-6981 has been observed to increase the levels of synaptic proteins such as Synapsin I and the GluA1 subunit of the AMPA receptor in the prefrontal cortex. researchgate.netresearchgate.net The p70S6K kinase, activated by Ro 25-6981, is directly involved in the synthesis of these synaptic proteins. mdpi.com This enhanced protein synthesis is a key mechanism through which Ro 25-6981 is thought to mediate its effects on synaptic function and plasticity. mdpi.com

Neuroplasticity and Dendritic Spine Dynamics

This compound has been shown to influence the structural plasticity of neurons, particularly concerning dendritic spines, which are the primary sites of excitatory synaptic input in the brain.

Studies have shown that Ro 25-6981 can modulate dendritic spine density, a key indicator of synaptic plasticity. In certain experimental models, administration of a single dose of Ro 25-6981 has been shown to increase the density of dendritic spines in specific regions of the prefrontal cortex, such as the cingulate (Cg3) and infralimbic (IL) cortices. mdpi.comresearchgate.net For instance, in control animals, Ro 25-6981 elevated spine density in a statistically significant manner. mdpi.com However, the effect of Ro 25-6981 on dendritic spine density can be complex and dependent on the underlying physiological state. In a model of zinc deficiency, which itself was associated with an enhanced density of dendritic spines, Ro 25-6981 did not produce a statistically significant effect, although an upward trend was observed. mdpi.com Conversely, in a genetic knockout mouse model exhibiting higher baseline spine density, Ro 25-6981 was found to normalize the total spine density. nih.gov

The effects of this compound on intracellular signaling and dendritic spine dynamics are intrinsically linked to broader processes of neuroplasticity. mdpi.comnih.gov The activation of signaling pathways like ERK and mTOR, leading to increased synthesis of synaptic proteins, is a fundamental mechanism for inducing and maintaining changes in synaptic strength and structure. mdpi.comresearchgate.netresearchgate.net By influencing the density and potentially the morphology of dendritic spines, Ro 25-6981 directly impacts the physical substrate of memory and learning. nih.govelifesciences.org The compound's ability to induce neuroplastic changes has been demonstrated in studies where its injection into the insular cortex led to alterations in neural circuitry. nih.gov

Interactive Data Table: Summary of this compound's Molecular and Cellular Effects

Mechanism Specific Target/Pathway Observed Effect Key Research Finding
Intracellular Signaling ERK and p70S6K KinasesActivation (Phosphorylation)Associated with antidepressant-like activity. mdpi.com
Intracellular Signaling mTOR and MAPK PathwaysActivationCrucial for the synthesis of synaptic proteins. mdpi.com
Intracellular Signaling Synaptic Protein SynthesisIncreased LevelsElevated Synapsin I and GluA1 AMPAR subunit. researchgate.netresearchgate.net
Neuroplasticity Dendritic Spine DensityModulationCan increase or normalize spine density depending on the context. mdpi.comnih.gov
Neuroplasticity General NeuroplasticityInductionAlters neural circuitry and is linked to changes in synaptic strength. nih.gov

Modulation of Neurogenesis

This compound, a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, has been investigated for its role in modulating the complex process of neurogenesis, particularly in the context of brain injury. The generation of new neurons, or neurogenesis, is a critical aspect of neural plasticity and repair. The subventricular zone (SVZ) is a key neurogenic niche in the adult brain, and its activity is often heightened in response to injury.

Influence on Neurogenesis in Specific Brain Regions (e.g., Subventricular Zone) following Injury

Research has specifically examined the impact of this compound on neurogenesis within the subventricular zone following hypoxic-ischemic brain injury. Studies utilizing animal models have demonstrated that such injuries can trigger an increase in neurogenic activity in the SVZ as a natural repair mechanism. However, the administration of this compound has been shown to counteract this injury-induced neurogenic response.

In a study involving neonatal rats subjected to hypoxic-ischemic injury, a significant increase in the number of cells positive for the neural stem cell marker Nestin and the neuroblast marker doublecortin (DCX) was observed in the SVZ 48 hours after the injury. nih.gov This suggests an upregulation of neurogenesis in response to the injury. However, treatment with this compound was found to reverse this effect, leading to a marked reduction in the number of both Nestin- and DCX-positive cells in the SVZ. nih.gov

The inhibitory effect of this compound on the expression of these key neurogenesis markers was observed at various time points post-injury, including 6, 24, and 48 hours. nih.gov Notably, the reduction in Nestin and DCX expression was more pronounced with Ro 25-6981 treatment compared to the non-selective NMDA receptor antagonist, MK-801, highlighting the significant role of the NR2B subunit in this process. nih.gov These findings indicate that the blockade of NR2B-containing NMDA receptors by this compound modulates the neurogenic response in the SVZ following hypoxic-ischemic injury, specifically by downregulating the proliferation of neural progenitor cells and the formation of neuroblasts. nih.gov

Table 1: Effect of this compound on Neurogenesis Markers in the Subventricular Zone Following Hypoxic-Ischemic Injury

Treatment Group Marker Time Point Post-Injury Observation
Hypoxic-Ischemic Injury Nestin 48 hours Significant increase in positive cells
Hypoxic-Ischemic Injury DCX 48 hours Significant increase in positive cells
This compound Nestin 6, 24, and 48 hours Reduced expression compared to injury group
This compound DCX 2, 6, and 24 hours Markedly reduced number of positive cells

Developmental Neuropharmacology and Safety Considerations

Age-Dependent Differences in Pharmacological Effects

The pharmacological effects of Ro 25-6981 hydrochloride exhibit significant variability depending on the age of the subject. This is largely attributed to the changing composition of NMDA receptors during brain development, with the GluN2B subunit being more predominant in the immature brain. mdpi.comnih.gov

One of the most pronounced age-dependent effects is seen in its anticonvulsant activity. In a study utilizing a pentylenetetrazol (PTZ)-induced seizure model in rats, Ro 25-6981 was effective against seizures in infantile rats (12-day-old) but failed to show similar efficacy in juvenile rats (25-day-old). mdpi.comnih.gov Specifically, it suppressed the tonic phase of generalized tonic-clonic seizures in the younger animals. mdpi.comnih.gov This aligns with the understanding that the GluN2B subunit is a key component of NMDA receptors in the early postnatal period. mdpi.com Other research has also pointed to an age- and activation-dependent anticonvulsant action of Ro 25-6981 in early postnatal development in rats. medchemexpress.com

The impact of Ro 25-6981 on memory also demonstrates age-related differences. In a fear conditioning paradigm in mice, Ro 25-6981 impaired fear learning in 3-month-old mice. However, these memory-impairing effects were absent in 12-month-old mice, suggesting a loss of sensitivity to the drug with aging. nih.gov Interestingly, this behavioral change was not associated with a significant alteration in NR2B protein levels in relevant brain regions. nih.gov

Furthermore, studies on synaptic plasticity have revealed age-dependent responses to Ro 25-6981. In human cortical slices, a significant portion of NMDA receptor channels involved in basal synaptic function in younger adults (under 45 years old) is sensitive to blockade by Ro 25-6981. This sensitivity is diminished in older adults, suggesting a reduced contribution of GluN2B-containing NMDA receptors to synaptic transmission with age. biorxiv.org In contrast, another study on the piriform cortex of rats found that Ro 25-6981 effectively blocked long-term depression (LTD) in both neonates and adults, indicating a sustained role for GluN2B in this form of synaptic plasticity across different ages in that specific brain region. nih.gov

The function of presynaptic NMDA autoreceptors also shows a developmental shift in sensitivity to Ro 25-6981. In juvenile rats (4-6 weeks old), these autoreceptors, which facilitate glutamate (B1630785) release, are predominantly of the NR1-NR2B subtype and are sensitive to Ro 25-6981. In older control animals (4-6 months old), the effect of the NR2B antagonist was less pronounced, suggesting a decline in this autoreceptor function with development. bath.ac.ukjneurosci.org

Age-Dependent Effects of this compound
Pharmacological EffectInfantile/Juvenile ModelsAdult/Aging ModelsKey Findings
Anticonvulsant ActivityEffective in infantile (P12) rats, but not in juvenile (P25) rats against PTZ-induced seizures. mdpi.comnih.gov-Demonstrates a clear developmental window for anticonvulsant efficacy.
Memory Impairment-Impairs fear learning in 3-month-old mice, but not in 12-month-old mice. nih.govSuggests a loss of sensitivity to memory-impairing effects with age.
Synaptic Transmission (Human Cortex)-Reduces NMDA receptor-mediated currents in younger adults (<45 years) but has less effect in older adults. biorxiv.orgIndicates a decreased role of GluN2B in synaptic function with aging.
Presynaptic Autoreceptor FunctionRobustly reduces spontaneous EPSC frequency in juvenile rats (4-6 weeks). bath.ac.ukjneurosci.orgLess marked effect in older control rats (4-6 months). bath.ac.ukjneurosci.orgSuggests a developmental decline in presynaptic NR2B-mediated glutamate release.

Safety Profile for the Developing Brain

Given the crucial role of NMDA receptors in brain development, the safety of administering a GluN2B antagonist like Ro 25-6981 during this critical period is a significant concern. Studies have been conducted to assess the impact of early-life exposure to Ro 25-6981 on various aspects of development and behavior.

In a study where Ro 25-6981 was administered to rats from postnatal day 7 (P7) to P11, there were no adverse effects observed on sensorimotor development, cognitive abilities, or emotionality later in life. mdpi.comnih.gov The animals were subjected to a battery of behavioral tests that continued into adulthood, and the early-life exposure to the compound did not result in any detectable long-term behavioral deficits. mdpi.com Furthermore, repeated administration of Ro 25-6981 during this early postnatal period did not affect the body weight of the animals. mdpi.com

Long-Term Effects on Brain Function and Seizure Susceptibility Following Early Exposure

A key aspect of the safety profile of a developmental neuropharmacological agent is its long-term impact on brain function and susceptibility to neurological disorders. Research into the long-term consequences of early exposure to Ro 25-6981 has specifically investigated later-life seizure susceptibility.

In the same study that assessed the developmental safety of Ro 25-6981, early exposure to the compound between P7 and P11 did not alter seizure susceptibility when tested later in life. mdpi.comnih.gov The severity of seizures induced by PTZ at P12 and P25 was not different between the animals that had been treated with Ro 25-6981 and the control group. mdpi.comnih.gov This suggests that the early-life blockade of GluN2B-containing NMDA receptors by Ro 25-6981 does not appear to prime the brain for increased seizure activity later on. mdpi.comnih.gov However, one specific finding indicated that repeated exposure to a 3 mg/kg dose of Ro 25-6981 significantly shortened the latency to minimal seizures induced by a high dose of PTZ in juvenile rats. mdpi.com

Long-Term Effects of Early Exposure (P7-P11) to this compound in Rats
Parameter AssessedOutcomeCitation
Sensorimotor DevelopmentNo effect mdpi.comnih.gov
Cognitive AbilitiesNo effect mdpi.comnih.gov
EmotionalityNo effect mdpi.comnih.gov
Body WeightNo effect mdpi.com
Later Seizure Susceptibility (Severity)No effect mdpi.comnih.gov

Future Research Directions and Translational Perspectives

Elucidating Precise Roles of Intracellular Signaling Pathways in Specific Contexts

The therapeutic effects of Ro 25-6981 are closely linked to its ability to modulate specific intracellular signaling cascades. Research indicates that its antidepressant-like activity, for instance, is dependent on the activation of pathways involving extracellular regulated kinase (ERK) and the mammalian target of rapamycin (B549165) (mTOR) effector p70S6K. mdpi.com These pathways are crucial for the synthesis of synaptic proteins, such as synapsin I and the GluA1 subunit of the AMPA receptor, which are vital for neuroplasticity. mdpi.comnih.gov

Further investigation is needed to understand how Ro 25-6981's blockade of GluN2B-containing NMDARs initiates these downstream effects. One area of focus is the interplay between intracellular calcium (Ca2+) levels and key signaling molecules. Studies have shown that GluN2B-containing NMDARs mediate a delayed, large increase in intracellular Ca2+, which is necessary for the activation of the neuron-specific tyrosine phosphatase STEP (striatal-enriched phosphatase). nih.gov Activated STEP, in turn, dephosphorylates and inactivates ERK. nih.gov By blocking this large Ca2+ influx, Ro 25-6981 can prevent the inactivation of ERK, thereby influencing neuronal plasticity and survival. nih.gov

Future studies should aim to delineate how these signaling mechanisms vary across different neuronal populations, brain regions, and pathological states. Understanding these context-specific signaling signatures will be critical for developing targeted therapeutic strategies.

Signaling Pathway ComponentModulation by Ro 25-6981Functional Outcome
p70S6K Increased phosphorylation (activation)Associated with antidepressant-like activity mdpi.com
ERK Increased phosphorylation (activation)Associated with antidepressant-like activity; prevents STEP-mediated inactivation mdpi.comnih.gov
STEP Prevents glutamate-induced dephosphorylation (activation)Prevents the subsequent inactivation of ERK nih.gov
Intracellular Ca2+ Blocks the large, delayed phase of Ca2+ influx mediated by GluN2B receptorsPrevents downstream activation of Ca2+-dependent enzymes like STEP nih.gov

Further Characterization of Age-Dependent Responses and Maturation Gradients

The expression and function of the GluN2B subunit are subject to significant developmental regulation, peaking in early postnatal periods before declining with age. mdpi.com This maturational gradient results in pronounced age-dependent differences in the pharmacological effects of Ro 25-6981.

Studies in animal models have demonstrated that Ro 25-6981 exhibits potent anticonvulsant effects in infantile rats but is ineffective in juvenile rats, aligning with the higher expression of GluN2B in the immature brain. mdpi.com Similarly, in the entorhinal cortex, the compound's effect is more marked in juvenile animals compared to older controls, suggesting a developmental decline in the function of presynaptic NR2B-containing autoreceptors. bath.ac.uk Research in mice has also shown that the memory-impairing effects of Ro 25-6981 are significantly attenuated in 12-month-old mice compared to 3-month-old mice. nih.gov

This age-dependent functional shift is also evident in humans. In studies of human cortical neurons, the contribution of GluN2B-containing receptors to synaptic transmission decreases with age. biorxiv.org Consequently, the inhibitory effect of Ro 25-6981 on NMDA receptor currents is significant in tissue from younger individuals (under 45 years) but not in tissue from older subjects. biorxiv.org Furthermore, aging is associated with a shift in the mechanisms of synaptic plasticity; for example, in the piriform cortex, long-term depression (LTD) transitions from being NMDAR-dependent in young and adult rats to being dependent on L-type calcium channels (LTCCs) in aged rats. nih.gov

Future research must continue to map these age-related changes in GluN2B function and Ro 25-6981 sensitivity across different brain circuits. Such work is essential for understanding age-related cognitive decline and for the potential development of age-specific neurological therapies.

Age GroupModel SystemKey Finding with Ro 25-6981
Infantile (P12) Rat (PTZ seizure model)Effective anticonvulsant activity mdpi.com
Juvenile (P25) Rat (PTZ seizure model)Ineffective as an anticonvulsant mdpi.com
Juvenile (4-6 weeks) Rat (Entorhinal cortex slices)Robustly reduced spontaneous excitatory postsynaptic current (sEPSC) frequency bath.ac.uk
Adult (4-6 months) Rat (Entorhinal cortex slices)Less marked effect on sEPSC frequency compared to juveniles bath.ac.uk
Young Adult (<45 years) Human (Cortical slices)Significant reduction of NMDA/AMPA ratio, indicating a functional role for GluN2B biorxiv.org
Older Adult (>45 years) Human (Cortical slices)No significant effect on NMDA/AMPA ratio biorxiv.org
Aged Rat (Piriform cortex slices)Blocks NMDAR-dependent LTD, but this form of plasticity is replaced by an LTCC-dependent form nih.gov

Investigation of Neurobiological Effects in Broader Disease Models

The specific role of GluN2B subunits in excitotoxicity and synaptic dysfunction has made Ro 25-6981 a valuable tool for investigating a range of neurological and psychiatric disorders.

Parkinson's Disease : In animal models, Ro 25-6981 has shown antiparkinsonian activity. It induced contraversive rotations in 6-hydroxydopamine (6-OHDA)-lesioned rats and reversed parkinsonian symptoms in MPTP-treated marmosets. nih.gov It also potentiated the effects of levodopa (B1675098) and other dopamine (B1211576) agonists, suggesting a potential for adjunctive therapy. nih.gov

Alzheimer's Disease : In hippocampal slices, Ro 25-6981 was shown to restore long-term potentiation (LTP) that was otherwise blocked by the application of toxic β-amyloid oligomers, pointing to a critical role for GluN2B-mediated signaling in the synaptotoxicity observed in Alzheimer's disease. nih.gov

Depression : In a zinc-deficient rat model of depression, Ro 25-6981 reversed depressive-like behaviors, an effect associated with the activation of intracellular signaling pathways involved in neuroplasticity. mdpi.com

Pain : The compound has demonstrated analgesic effects in multiple pain models. It can attenuate postoperative hyperalgesia and reduce mechanical allodynia in models of inflammatory pain. medchemexpress.comjneurosci.org

Epilepsy : Beyond its age-dependent anticonvulsant effects in acute seizure models, studies in chronically epileptic rats show that the function of GluN2B-containing autoreceptors is enhanced, suggesting that targeting these receptors could be relevant for seizure susceptibility. bath.ac.uk

Retinal Degeneration : In a novel application, Ro 25-6981 was found to effectively clear A2E, a component of the age-related pigment lipofuscin, from human retinal pigment epithelial cells by inducing autophagy. mdpi.com This suggests a potential role for NMDA receptor signaling in the pathogenesis of retinal degenerative diseases. mdpi.com

Further exploration in these and other disease models, including stroke and traumatic brain injury where excitotoxicity is a key factor, is warranted.

Disease ModelAnimal/SystemKey Finding with Ro 25-6981
Parkinson's Disease 6-OHDA-lesioned rats; MPTP-treated marmosetsReversed parkinsonian symptoms and potentiated levodopa nih.gov
Alzheimer's Disease Murine hippocampal slicesRestored LTP in the presence of β-amyloid oligomers nih.gov
Depression Zinc-deficient ratsReversed depressive-like behaviors mdpi.com
Inflammatory Pain Mice with CFA injectionReduced mechanical allodynia jneurosci.org
Retinal Degeneration Human RPE cellsCleared A2E, a component of lipofuscin, via autophagy mdpi.com

Potential as a Pharmacological Tool for Investigating NR2B-Containing NMDAR Function

Ro 25-6981's primary value lies in its utility as a highly selective pharmacological tool. In vitro characterization has shown that it has a more than 5000-fold selectivity for NMDA receptors containing the GluN2B subunit over those containing the GluN2A subunit. nih.gov This specificity, combined with its activity-dependent mechanism of action, allows researchers to precisely dissect the physiological and pathological roles of this specific receptor subtype. nih.gov

It has been widely used to:

Isolate receptor subtype contributions : By comparing synaptic currents or plasticity before and after its application, researchers can determine the specific contribution of GluN2B-containing receptors to a given process, as seen in studies of pain and aging. biorxiv.orgjneurosci.org

Probe mechanisms of synaptic plasticity : Its ability to block certain forms of LTP and LTD has been instrumental in confirming the role of GluN2B in these fundamental processes of learning and memory. nih.govsigmaaldrich.com

Investigate neuroprotection : The compound's effectiveness in protecting neurons from glutamate (B1630785) toxicity and oxygen-glucose deprivation in culture highlights the central role of GluN2B in excitotoxic cell death pathways. nih.gov

As a research tool, Ro 25-6981 will continue to be indispensable for mapping the intricate functions of GluN2B-containing NMDA receptors throughout the central nervous system and for identifying novel therapeutic targets within the glutamatergic system.

Q & A

What is the primary mechanism of action of Ro 25-6981 hydrochloride in modulating NMDA receptor activity?

This compound is a selective antagonist of NMDA receptors containing the NR2B (GluN2B) subunit. Its mechanism involves binding to the transmembrane domain (TMD) of the receptor, preferentially inhibiting activity-dependent currents in NR2B-containing receptors . To confirm subunit specificity, researchers should use electrophysiological assays (e.g., whole-cell patch-clamp recordings) in heterologous systems expressing recombinant NMDA receptor subtypes or employ competitive binding assays with labeled NR2B-selective ligands .

How does this compound affect in vitro models of neurodegenerative pathways?

In retinal pigment epithelial cells, Ro 25-6981 reduces lipofuscin accumulation (measured via A2E-BDP fluorescence) and induces autophagy. At 10 µM, it decreases A2E-BDP fluorescence by ~50% while reducing cell viability at higher doses . Methodologically, researchers should combine fluorescence microscopy (to track A2E distribution) with viability assays (e.g., MTT or Calcein-AM) to balance therapeutic and cytotoxic effects. Dose-response curves (0.1–10 µM) are critical for identifying optimal concentrations .

How should researchers design experiments to optimize concentrations of this compound in cell-based assays?

  • Dose-response curves : Test a range (e.g., 0.1–20 µM) to identify EC₅₀/IC₅₀ values. For autophagy studies, 1–10 µM effectively reduces A2E-BDP fluorescence without severe cytotoxicity .
  • Controls : Include vehicle (e.g., saline) and positive controls (e.g., NMDA receptor agonists/antagonists like AP5 or MK-801) .
  • Temporal analysis : Monitor effects over 24–72 hours to account for delayed autophagy activation .

What methodologies resolve contradictions in Ro 25-6981’s effects on NMDA receptor currents across experimental models?

In spinal nerve ligation (SNL) models, Ro 25-6981 paradoxically increases NMDA receptor currents . To address this:

  • Model-specific factors : Compare receptor subunit composition (e.g., NR2B upregulation in neuropathic pain models) using qPCR or Western blot .
  • Recording conditions : Vary Mg²⁺ or glycine levels to mimic physiological vs. pathological states .
  • Pharmacological validation : Co-apply subunit-selective antagonists (e.g., NR2A-specific NVP-AAM077) to isolate contributions .

How can Ro 25-6981 be used to study synaptic plasticity and neuropathic pain in vivo?

  • Neuropathic pain models : In rats, 5–10 mg/kg Ro 25-6981 (i.p.) blocks morphine-induced thermal hyperalgesia via Hargreaves plantar testing. Pair with immunohistochemistry to quantify NR2B expression in dorsal root ganglia .
  • Synaptic plasticity : Use electrophysiology (LTP/LTD measurements) in hippocampal slices, noting that 10 µM Ro 25-6981 selectively inhibits NR2B-dependent plasticity .

What are the implications of Ro 25-6981’s binding affinity to the NMDA receptor’s transmembrane domain?

Molecular dynamics simulations show Ro 25-6981 has the strongest binding affinity to the TMD among NMDA antagonists, stabilizing the receptor in a closed state . Researchers should:

  • Use cryo-EM or X-ray crystallography to resolve binding conformations.
  • Compare functional outcomes (e.g., ion flux assays) with structural data to validate mechanistic models .

How to evaluate Ro 25-6981’s impact on behavioral outcomes like fear memory consolidation?

  • Fear conditioning paradigms : Administer 3–10 mg/kg Ro 25-6981 (i.p.) 30 minutes pre-training. Measure freezing behavior during tone recall; higher doses (10 mg/kg) reduce freezing by ~40% vs. controls .
  • Statistical rigor : Use ANOVA with Fisher’s LSD post hoc tests, excluding outliers (>2 SD from mean) .

What strategies investigate synergistic effects of Ro 25-6981 with other NMDA receptor antagonists?

  • Combination therapies : Co-apply with NR2A-selective antagonists (e.g., NVP-AAM077) in retinal spreading depression models. Use a dose matrix (e.g., 0.03–10 µM) to assess additive/synergistic suppression of CSD magnitude .
  • Electrophysiology : Compare current inhibition in heteromeric vs. homomeric receptor configurations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.